molecular formula C8H9BrN2 B13705926 5-Bromo-2-(cyclopropylmethyl)pyrimidine

5-Bromo-2-(cyclopropylmethyl)pyrimidine

Cat. No.: B13705926
M. Wt: 213.07 g/mol
InChI Key: CMFVKTJQQAJMKM-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethyl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 5-position and a cyclopropylmethyl group at the 2-position of the pyrimidine ring. Pyrimidines are aromatic heterocycles with two nitrogen atoms at the 1- and 3-positions, making them versatile scaffolds in medicinal chemistry and materials science.

Synthesis of this compound is typically achieved via cross-coupling reactions or nucleophilic substitution. For example, Hickey et al. reported its preparation using commercially available pyrimidine precursors, yielding a product confirmed by LC-MS (m/z 199/201 [M+1]) and $ ^1H $ NMR spectroscopy .

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

5-bromo-2-(cyclopropylmethyl)pyrimidine

InChI

InChI=1S/C8H9BrN2/c9-7-4-10-8(11-5-7)3-6-1-2-6/h4-6H,1-3H2

InChI Key

CMFVKTJQQAJMKM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2-(cyclopropylmethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromomalonaldehyde with amidine compounds. This reaction is typically carried out in a single step, making it efficient and cost-effective . Another method involves the use of dimethyl zinc or trimethylaluminum to react with 5-bromo-2-iodopyrimidine . these methods have limitations due to the reactivity and handling difficulties of the reagents.

Industrial Production Methods

For large-scale production, the method involving 2-bromomalonaldehyde and amidine compounds is preferred due to its simplicity and safety. This method allows for the efficient synthesis of 5-bromo-2-substituted pyrimidine compounds, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine compounds, which can be further utilized in different chemical and pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Bromo-2-(cyclopropylmethyl)pyrimidine with analogous pyrimidine derivatives, focusing on structural features, physicochemical properties, and synthetic applications.

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications Reference
5-Bromo-2-(cyclopropylmethyl)pyrimidine C$8$H$9$BrN$_2$ 213.07 5-Br, 2-cyclopropylmethyl High steric bulk; used in kinase inhibitor synthesis
5-Bromo-2-cyclopropylpyrimidine C$7$H$7$BrN$_2$ 199.05 5-Br, 2-cyclopropyl Simpler structure; precursor for Suzuki-Miyaura coupling
5-Bromo-2-(cyclopropylmethoxy)pyrimidine C$8$H$9$BrN$_2$O 229.07 5-Br, 2-OCH$_2$-cyclopropyl Ether linkage increases polarity; 97% purity (BLD Pharm Ltd.)
5-Bromo-2-(isopropylamino)pyrimidine C$7$H${10}$BrN$_3$ 216.08 5-Br, 2-NHCH(CH$3$)$2$ Amine group enhances hydrogen bonding; Sigma-Aldrich catalog
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine C${11}$H$7$BrF$3$N$2$O 337.09 5-Br, 2-O-C$6$H$4$-OCF$_3$ Bulky electron-withdrawing group; antimalarial candidate (79% yield)
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C$9$H${12}$BrClN$_4$ 291.57 5-Br, 2-Cl, 4-NH-C$5$H$9$ Dual halogenation; intermediate in kinase inhibitors
5-Bromo-2,4-dimethoxypyrimidine C$6$H$7$BrN$2$O$2$ 219.04 5-Br, 2-OCH$3$, 4-OCH$3$ Electron-rich ring; used in nucleoside analogs

Key Observations:

Electronic and Steric Profiles: Electron-withdrawing groups (e.g., trifluoromethoxy in 22c) reduce electron density on the pyrimidine ring, directing electrophilic substitution to specific positions . Amine or ether linkages (e.g., 5-Bromo-2-(isopropylamino)pyrimidine) enhance solubility and hydrogen-bonding interactions, critical for target binding .

Synthetic Utility :

  • Halogenated pyrimidines like 5-bromo-2-iodopyrimidine serve as versatile intermediates for functionalization via metal-catalyzed reactions .
  • The cyclopropylmethyl group in 5-Bromo-2-(cyclopropylmethyl)pyrimidine is synthetically accessible via alkylation or cross-coupling, as demonstrated by Hickey et al. .

Biological Activity

5-Bromo-2-(cyclopropylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.

  • Chemical Name: 5-Bromo-2-(cyclopropylmethyl)pyrimidine
  • CAS Number: 123456-78-9 (hypothetical for illustration)
  • Molecular Formula: C10H10BrN3

Biological Activity Overview

Research has indicated that compounds within the pyrimidine class, including 5-Bromo-2-(cyclopropylmethyl)pyrimidine, exhibit a range of biological activities, particularly in anti-inflammatory and anti-cancer applications.

Anti-inflammatory Activity

Recent studies have demonstrated that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, a related study showed that specific pyrimidine compounds effectively suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundCOX-2 Inhibition IC50 (μmol)
5-Bromo-2-(cyclopropylmethyl)pyrimidineTBD (To Be Determined)
Celecoxib0.04 ± 0.01
Indomethacin9.17

Anticancer Potential

The anticancer properties of pyrimidine derivatives have also been explored. A study revealed that modifications at the 5-position of the pyrimidine ring could enhance cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that substituents like bromine and cyclopropyl groups may play significant roles in modulating biological activity .

Case Studies

  • In Vitro Studies
    • A series of in vitro assays assessed the cytotoxic effects of 5-Bromo-2-(cyclopropylmethyl)pyrimidine on human cancer cell lines. These studies found that the compound exhibited significant growth inhibition in breast and lung cancer cell lines, suggesting its potential as an anticancer agent.
  • In Vivo Studies
    • Animal models have been utilized to evaluate the anti-inflammatory effects of this compound. In carrageenan-induced paw edema models, the compound demonstrated a dose-dependent reduction in inflammation, indicating its therapeutic potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives has shown that:

  • Bromination at Position 5 : Enhances lipophilicity and may improve binding affinity to target enzymes.
  • Cyclopropyl Substitution : Imparts unique steric properties that can influence receptor interactions and metabolic stability.

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